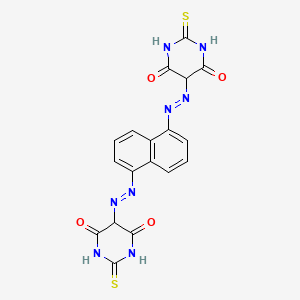
Antitumor agent-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Antitumor agent-31 involves the creation of nanosized chelates of anchoring bisazo dye. The synthetic route typically includes the following steps:
Synthesis of Bisazo Dye: The initial step involves the synthesis of the bisazo dye through a diazotization reaction followed by coupling with a suitable aromatic compound.
Chelation Process: The bisazo dye is then subjected to a chelation process with metal ions to form the nanosized chelates.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Antitumor agent-31 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and enhance its antitumor properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: Substitution reactions involving the replacement of specific functional groups can modify the compound’s properties and improve its therapeutic potential.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antitumor agent-31 has a wide range of scientific research applications, including:
Biology: Researchers are exploring the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Antitumor agent-31 involves its interaction with cellular components to exert its antitumor effects. The compound is believed to target specific molecular pathways involved in cell proliferation and apoptosis. By interfering with these pathways, this compound can inhibit the growth of cancer cells and induce cell death .
Comparaison Avec Des Composés Similaires
Antitumor agent-31 is unique due to its nanosized chelate structure and its dual antioxidant and antitumor properties. Similar compounds include:
Propriétés
Formule moléculaire |
C18H12N8O4S2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
5-[[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12N8O4S2/c27-13-11(14(28)20-17(31)19-13)25-23-9-5-1-3-7-8(9)4-2-6-10(7)24-26-12-15(29)21-18(32)22-16(12)30/h1-6,11-12H,(H2,19,20,27,28,31)(H2,21,22,29,30,32) |
Clé InChI |
LNYMFNBCHUIFSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2N=NC3C(=O)NC(=S)NC3=O)C(=C1)N=NC4C(=O)NC(=S)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


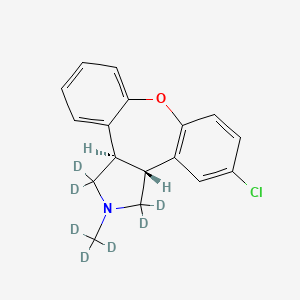

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
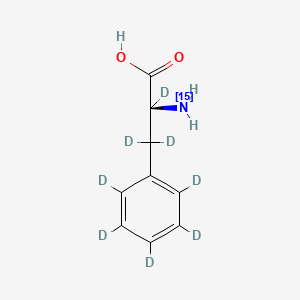
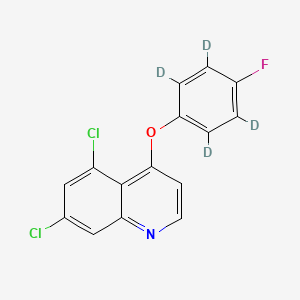

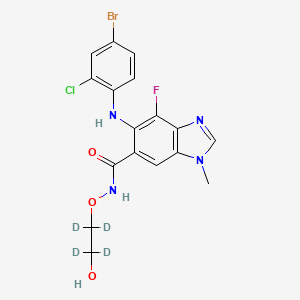
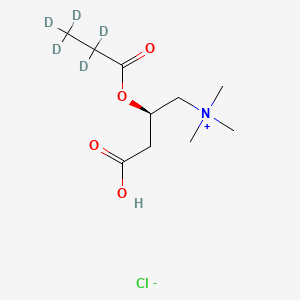
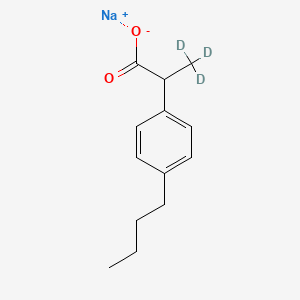
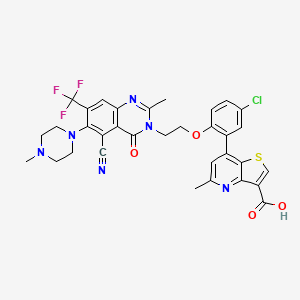
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)


